N-(2-Methoxybenzylidene)-P-anisidine
Description
N-(2-Methoxybenzylidene)-p-anisidine is a Schiff base synthesized via the condensation of 2-methoxybenzaldehyde (aromatic aldehyde) and p-anisidine (p-methoxyaniline). This compound belongs to a class of molecules characterized by an imine (-CH=N-) linkage, which imparts unique electronic and structural properties.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H15NO2/c1-17-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)18-2/h3-11H,1-2H3 |
InChI Key |
UTQHBQZEUVEREK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2OC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Data :
- Molecular Formula: C₁₅H₁₅NO₂
- Molecular Weight : 253.29 g/mol
- IUPAC Name : (E)-N-(2-methoxybenzylidene)-4-methoxyaniline
- CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., p-methoxybenzylidene p-decylaniline) are registered under CAS 209683-41-0 .
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences between N-(2-Methoxybenzylidene)-p-anisidine and analogous Schiff bases.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound act as electron donors, enhancing the electron density of the imine bond. This contrasts with cyano-substituted analogs (e.g., compound 11b in ), where the electron-withdrawing CN group reduces electron density, affecting reactivity and coordination behavior . Long alkyl chains (e.g., p-decylaniline in ) increase hydrophobicity, making such compounds less soluble in polar solvents compared to the methoxy-substituted target compound .
The presence of bulky or polar groups (e.g., pyridine in ) may lower melting points due to reduced crystallinity .
Spectral Characteristics :
- The C=N stretch in IR spectroscopy is a hallmark of Schiff bases, typically observed near 1600–1650 cm⁻¹. In compounds with electron-withdrawing groups (e.g., CN in ), this peak shifts to higher wavenumbers (~2209 cm⁻¹) due to increased bond strength .
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